3,5-Bis(trifluoromethyl)-1H-pyrazole

Overview

Description

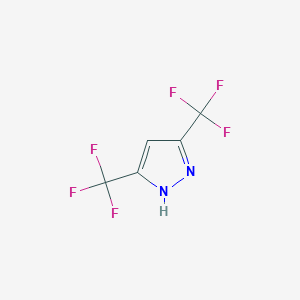

3,5-Bis(trifluoromethyl)-1H-pyrazole (CAS: 129768-28-1) is a fluorinated heterocyclic compound with the molecular formula C₅H₂F₆N₂ and a molecular weight of 204.07 g/mol . Its structure features two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the pyrazole ring, conferring unique chemical and physical properties. This compound serves as a precursor for synthesizing bioactive derivatives, such as growth inhibitors and coordination complexes, due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(trifluoromethyl)-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with hydrazine hydrate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further improves the scalability of the process .

Chemical Reactions Analysis

1.1. Pyrazole Aldehyde Formation

The compound serves as a precursor in the synthesis of pyrazole aldehydes. A Vilsmeier-Haack reaction with 3,5-bis(trifluoromethyl)acetophenone and 4-hydrazinobenzoic acid yields 3,5-bis(trifluoromethyl)phenyl-derived pyrazole aldehyde (III) at 90°C in 8 hours. The product precipitates upon ice quenching and is isolated via filtration (average yield: 85%) .

Reaction Scheme :

3,5-Bis(trifluoromethyl)acetophenone + 4-hydrazinobenzoic acid → Hydrazone intermediate → Pyrazole aldehyde (III)

1.2. Reductive Amination

The aldehyde intermediate undergoes reductive amination with substituted anilines (R-NH₂) to form 30 novel pyrazole-derived anilines (1–30 ). This step proceeds in acetonitrile with sodium cyanoborohydride (NaBH₃CN) at room temperature for 10 hours, yielding products with 70–90% efficiency .

Key Derivatives :

| Substituent (R) | MIC Against S. aureus (μg/mL) |

|---|---|

| 4-Bromo-3-methyl | 0.5 |

| Dichloro-aniline | 0.25 |

| Trifluoromethyl | 1.0 |

2.1. N-Alkylation

Reaction with sodium hydride (NaH) in DMF facilitates N-alkylation. For example, treatment with 5-chloro-2-nitropyridine at reflux produces 5-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-2-nitropyridine in 30% yield .

Conditions :

-

NaH (1.2 eq), DMF, 24 hours at reflux.

2.2. Aza-Michael Addition

The pyrazole reacts with acrylamide via Aza-Michael addition to form trifluoromethylated 3-(pyrazol-1-yl)propanamide (PPA) ligands. Solid-state X-ray analysis reveals a one-dimensional hydrogen-bonded structure .

Product :

3-[3,5-Bis(trifluoromethyl)-1H-pyrazol-1-yl]propanamide ((CF₃)₂PPA)

3.1. Palladium Complexation

The PPA ligand forms stable complexes with Pd(II) precursors (e.g., PdCl₂). These complexes exhibit catalytic activity in cross-coupling reactions, although specific yields remain under investigation .

Proposed Structure :

[PdCl₂((CF₃)₂PPA)]

4.1. Photoswitching in Arylazo Derivatives

Arylazo-3,5-bis(trifluoromethyl)pyrazoles undergo reversible E-to-Z isomerization under UV light (365 nm). Key parameters include:

| Compound | λₘₐₓ (nm) | Half-life (DMSO) |

|---|---|---|

| 1a | 344 | >7 days |

| 1e | 320 | >5 days |

Mechanism :

Crystallographic Data

X-ray diffraction studies confirm a monoclinic crystal system (space group P -1) with unit cell parameters:

This compound’s reactivity is heavily influenced by the electron-withdrawing CF₃ groups, which enhance stability and modulate electronic properties for diverse applications. Future research may explore its utility in asymmetric catalysis and optoelectronic materials.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of 3,5-bis(trifluoromethyl)-1H-pyrazole derivatives as antimicrobial agents. A notable research article synthesized various pyrazole derivatives and evaluated their effectiveness against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL, demonstrating potent antimicrobial properties .

Anticancer Properties

The trifluoromethyl group in pyrazole derivatives has been linked to enhanced pharmacokinetic properties, making them promising candidates for anticancer drug development. Studies have shown that these compounds can inhibit specific cancer cell lines effectively. For instance, certain derivatives of this compound have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Materials Science

Photoswitchable Materials

This compound has been explored for its role in developing photoswitchable materials. Arylazo-trifluoromethyl-substituted pyrazoles have been synthesized and characterized for their switching behavior under light irradiation. These compounds exhibit remarkable stability and conversion efficiency between isomers, which can be utilized in optical devices and smart materials .

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for enhancing thermal stability and mechanical properties. The trifluoromethyl groups contribute to improved hydrophobicity and chemical resistance in polymer composites, making them suitable for applications in coatings and protective materials .

Photochemistry

Switching Behavior Studies

The unique electronic properties imparted by the trifluoromethyl group make this compound a candidate for photochemical applications. Research has demonstrated that these compounds can undergo reversible isomerization when exposed to UV light, leading to potential uses in molecular switches and memory devices. The photostationary states achieved through these processes indicate favorable kinetic parameters for practical applications .

Case Studies

Mechanism of Action

The mechanism of action of 3,5-Bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Compounds

3,5-Diphenyl-1H-pyrazole

- Molecular Formula : C₁₅H₁₂N₂

- Key Features : Two phenyl groups at the 3- and 5-positions instead of -CF₃ groups.

- Synthesis & Characterization : Synthesized via cyclocondensation reactions and characterized using IR, NMR, and single-crystal X-ray diffraction . Unlike 3,5-bis(trifluoromethyl)-1H-pyrazole, the absence of fluorine atoms reduces its electron-deficient nature, making it less reactive in electrophilic substitutions.

5-(Trifluoromethyl)-1H-pyrazole

- Molecular Formula : C₄H₃F₃N₂

- Key Features : A single -CF₃ group at the 5-position.

- Applications : Primarily used as an intermediate in agrochemicals. The reduced fluorination diminishes its thermal stability compared to the bis-CF₃ analog .

This compound-4-carboxylic Acid

- Molecular Formula : C₆H₂F₆N₂O₂

- Key Features : A carboxylic acid (-COOH) substituent at the 4-position in addition to two -CF₃ groups.

- Properties : Higher molecular weight (248.08 g/mol ) and increased polarity due to the -COOH group, enhancing solubility in polar solvents. It is classified as a Class 6.1 hazard (toxic) under GHS guidelines .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Key Observations :

- The bis-CF₃ derivative exhibits the highest fluorine content (55.8%), contributing to its strong electron-withdrawing character and stability under acidic conditions .

- The diphenyl analog has a higher LogP (3.8), indicating greater lipophilicity, which influences its membrane permeability in biological systems .

Table 1. Bioactivity of Selected Pyrazole Derivatives

Key Findings :

Biological Activity

3,5-Bis(trifluoromethyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.1 g/mol. The presence of two trifluoromethyl groups enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets. The compound's unique structure allows for various interactions with enzymes and receptors, making it a candidate for drug development.

Synthesis Methods

Several methods have been developed for synthesizing this compound derivatives. The most common approach involves:

- Starting Materials : Reacting 3′,5′-bis(trifluoromethyl)acetophenone with hydrazine derivatives.

- Intermediate Formation : Formation of hydrazone intermediates followed by cyclization.

- Final Product : Treatment with reagents such as the Vilsmeier-Haack reagent to yield the final pyrazole product.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity against various drug-resistant bacteria. Key findings include:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.25 µg/mL against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

- Biofilm Eradication : The minimum biofilm eradication concentration (MBEC) values were reported as low as 1 µg/mL, indicating strong efficacy against biofilm-forming bacteria .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- Mechanism of Action : It is believed to inhibit specific biochemical pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .

- Comparative Studies : In vitro studies have shown that some derivatives exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Study on Antimicrobial Efficacy

A study focused on the synthesis and evaluation of various pyrazole derivatives revealed that compounds containing the trifluoromethyl group displayed enhanced antimicrobial properties compared to their non-fluorinated counterparts. The study highlighted the following results:

| Compound | MIC (µg/mL) | MBEC (µg/mL) | Target Bacteria |

|---|---|---|---|

| This compound | 0.25 | 1 | MRSA |

| Other Derivative A | 0.50 | 2 | S. aureus |

| Other Derivative B | 0.75 | 3 | Enterococcus spp. |

This table summarizes the antimicrobial efficacy of selected compounds derived from this compound .

Research on Anti-inflammatory Effects

A separate investigation into the anti-inflammatory potential of pyrazole derivatives found that certain compounds exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses:

| Compound | IC50 (µg/mL) COX-1 | IC50 (µg/mL) COX-2 |

|---|---|---|

| Compound A | 60.56 | 57.24 |

| Compound B | 69.15 | 54.65 |

These findings suggest that some derivatives may serve as effective anti-inflammatory agents with selectivity towards COX-2 inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-Bis(trifluoromethyl)-1H-pyrazole, and how is purity validated?

- Methodology : The compound is typically synthesized via cyclization of trifluoromethyl-substituted precursors with hydrazine derivatives. For example, refluxing (2E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one with hydrazine hydrate in formic acid yields pyrazoline derivatives, followed by purification via recrystallization (ethanol or DMF) .

- Purity Validation : Use ¹H-NMR to confirm chemical shifts (e.g., CF₃ groups cause deshielding at ~6.5–7.5 ppm) and FT-IR to identify N–H stretches (~3400 cm⁻¹). Elemental analysis (C, H, N) and HPLC-MS can further verify purity .

Q. How do researchers interpret NMR spectral data for this compound?

- Approach : The ¹H-NMR spectrum shows distinct peaks for pyrazole ring protons and CF₃ substituents. For example, in nickel complexes of this ligand, the pyrazole proton resonates at δ 6.85 ppm, while CF₃ groups split signals due to coupling with fluorine . Use deuterated solvents (e.g., DMSO-d₆) and reference TMS for calibration.

Q. What precautions are critical for handling this compound?

- Safety Protocol : The compound is classified under GHS Hazard Category 6.1 (toxic if ingested). Use PPE (gloves, goggles), store in sealed containers at room temperature, and avoid inhalation. Precautionary statements P264 (wash skin thoroughly) and P301+P310 (seek immediate medical help if ingested) apply .

Advanced Research Questions

Q. How can researchers resolve low crystallographic data completeness in X-ray diffraction studies of pyrazole derivatives?

- Structural Refinement : Use SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution). For weak high-angle reflections, apply empirical absorption corrections and increase data collection time. If completeness is <90%, consider twinning analysis or alternative space groups .

Q. What strategies optimize the synthesis of bimetallic complexes using this compound as a ligand?

- Coordination Chemistry : The ligand chelates via nitrogen atoms, favoring octahedral geometries with transition metals (e.g., Ni²⁺). To form bimetallic complexes, use a bridging ligand (e.g., picolinic acid) and stoichiometric control (1:2 metal-to-ligand ratio). Characterize via single-crystal XRD and magnetic susceptibility measurements .

Q. How do trifluoromethyl groups influence the electrochemical stability of pyrazole-based electrolyte additives?

- Electrochemical Analysis : Test in Li-ion battery electrolytes using cyclic voltammetry (CV) to assess oxidation thresholds. The electron-withdrawing CF₃ groups enhance anodic stability (>4.5 V vs. Li/Li⁺). Pair with phospholane additives (e.g., PFPOEPi) to reduce interfacial resistance .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Theoretical Modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to map Fukui indices and identify electrophilic sites. The C4 position is most reactive due to electron-deficient pyrazole ring and CF₃ inductive effects. Validate with kinetic studies using LC-MS .

Q. How can researchers address contradictions in reported melting points for pyrazole derivatives?

- Data Reconciliation : Variations arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to detect phase transitions and hot-stage microscopy to observe melting behavior. Recrystallize from different solvents (e.g., acetonitrile vs. ethyl acetate) to isolate pure polymorphs .

Q. Methodological Tables

Table 1. Key ¹H-NMR Data for this compound Complexes

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Pyrazole ring (N–H) | 6.85 | |

| CF₃ groups | 7.12 (split due to J-F) |

Table 2. Crystallographic Refinement Parameters

| Software | Data Completeness | R-factor | Key Application |

|---|---|---|---|

| SHELXL | 85%–90% | <0.05 | Small-molecule refinement |

| OLEX2 | >90% | <0.03 | Handling twinned data |

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6N2/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDDUAYSWPUSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333866 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14704-41-7 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.